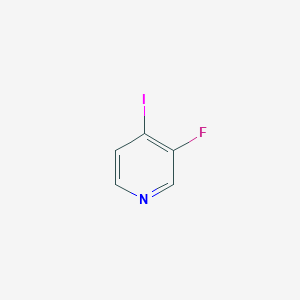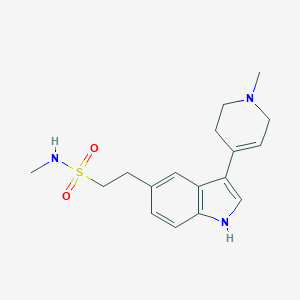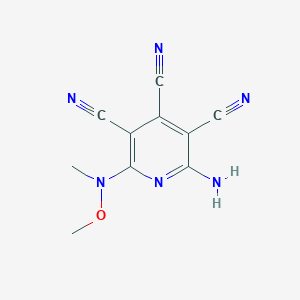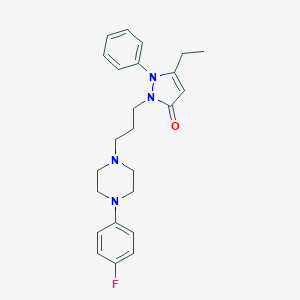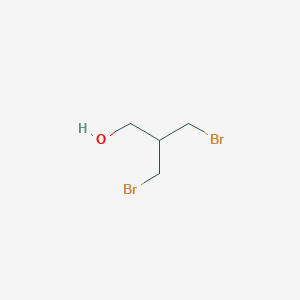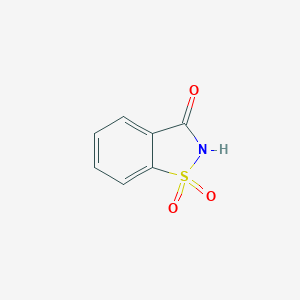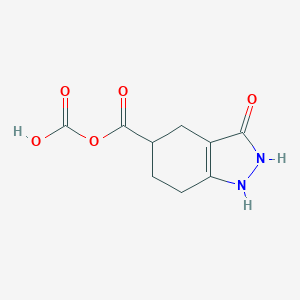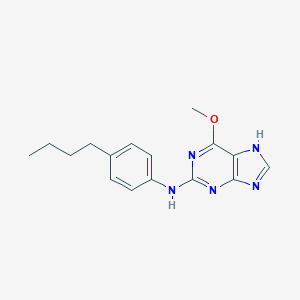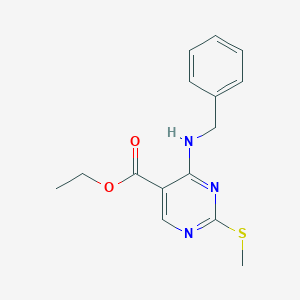
1-甲基吲唑-3-羧酸
概述
描述
NBI-35965 盐酸盐是一种选择性、口服活性、脑穿透的促肾上腺皮质激素释放因子受体 1 拮抗剂。它对促肾上腺皮质激素释放因子受体 1 具有高亲和力,K 值为 4 nM,pK 值为 8.5。该化合物不抑制促肾上腺皮质激素释放因子受体 2。NBI-35965 盐酸盐在体内减少促肾上腺皮质激素释放因子或压力诱导的促肾上腺皮质激素的产生,pIC 值分别为 7.1 和 6.9。它还表现出抗焦虑作用 .
科学研究应用
NBI-35965 盐酸盐具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究促肾上腺皮质激素释放因子受体的性质和功能。
作用机制
NBI-35965 盐酸盐通过选择性拮抗促肾上腺皮质激素释放因子受体 1 来发挥作用。该受体参与应激反应,抑制其可以减少促肾上腺皮质激素的产生。该化合物抑制体外 cAMP 积累和促肾上腺皮质激素的产生,并减弱体内促肾上腺皮质激素释放因子和促肾上腺皮质激素的产生。它口服活性且可以穿透脑部,有助于其抗焦虑活性 .
准备方法
合成路线和反应条件
NBI-35965 盐酸盐的合成涉及三环促肾上腺皮质激素释放因子 1 拮抗剂的设计和合成。具体的合成路线和反应条件在文献中有详细描述,包括使用各种试剂和催化剂来获得所需的化学结构 .
工业生产方法
NBI-35965 盐酸盐的工业生产方法在公共领域没有广泛的记载。该化合物可从各种供应商处获得,这表明它以商业规模生产,用于研究目的 .
化学反应分析
反应类型
NBI-35965 盐酸盐会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成各种氧化产物。
还原: 还原反应可以用来改变 NBI-35965 盐酸盐的化学结构。
取代: 取代反应很常见,其中化合物中的特定官能团被其他基团取代。
常用试剂和条件
参与 NBI-35965 盐酸盐反应的常用试剂包括氧化剂、还原剂和各种催化剂。这些反应的具体条件,如温度、压力和溶剂,在文献中有详细描述 .
形成的主要产物
NBI-35965 盐酸盐反应形成的主要产物取决于反应类型和使用的试剂。例如,氧化反应可能会产生氧化衍生物,而取代反应可能会产生具有不同官能团的化合物 .
相似化合物的比较
类似化合物
NBI-27914: 另一种具有类似特性的促肾上腺皮质激素释放因子受体 1 拮抗剂。
安塔拉明: 一种非肽类促肾上腺皮质激素释放因子受体 1 拮抗剂,具有抗焦虑作用。
CP-154,526: 一种用于研究的选择性促肾上腺皮质激素释放因子受体 1 拮抗剂。
独特性
NBI-35965 盐酸盐的独特性在于其对促肾上腺皮质激素释放因子受体 1 的高选择性、其穿透脑部的能力及其口服活性。这些特性使其成为研究促肾上腺皮质激素释放因子受体在压力和焦虑相关疾病中的作用的宝贵工具 .
属性
IUPAC Name |
1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVDFORZEGKEJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351050 | |
| Record name | 1-Methylindazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50890-83-0 | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050890830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CARBOXY-1-METHYLINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9P5J2E2BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1-methyl-1H-indazole-3-carboxylic acid in the pharmaceutical industry?
A1: 1-Methyl-1H-indazole-3-carboxylic acid serves as a key intermediate in synthesizing Granisetron Hydrochloride []. Granisetron Hydrochloride is a potent antiemetic drug used to prevent and treat nausea and vomiting caused by chemotherapy and radiotherapy.
Q2: How is 1-methyl-1H-indazole-3-carboxylic acid converted into Granisetron Hydrochloride?
A2: The synthesis involves treating 1-methylindazole-3-carboxylic acid with thionyl chloride (SOCl2) to form its acyl chloride. This acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]non-3-ylamine in the presence of triethylamine (Et3N). Finally, treatment with hydrochloric acid (HCl) yields Granisetron Hydrochloride [].
Q3: Are there analytical methods to detect 1-methyl-1H-indazole-3-carboxylic acid in pharmaceutical formulations?
A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a validated method for determining 1-methyl-1H-indazole-3-carboxylic acid, especially as a degradation product of Granisetron [, ]. This technique enables the simultaneous quantification of Granisetron, 1-methyl-1H-indazole-3-carboxylic acid, and other preservatives in pharmaceutical products like oral drops and solutions.
Q4: What is the structural characterization of 1-methyl-1H-indazole-3-carboxylic acid?
A4: * Molecular Formula: C9H8N2O2 []* Molecular Weight: 176.17 g/mol * Spectroscopic Data: The structure is confirmed using spectroscopic techniques like Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H-NMR), and High-Resolution Mass Spectrometry (HRMS) [].
Q5: What is known about the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid?
A5: The asymmetric unit of the crystal structure contains two molecules of 1-methyl-1H-indazole-3-carboxylic acid. These molecules form inversion dimers through pairs of O—H⋯O hydrogen bonds. Additionally, a C—H⋯O interaction is also observed within the crystal structure [].
Q6: Can 1-methyl-1H-indazole-3-carboxylic acid be used to synthesize other compounds besides Granisetron?
A6: Yes, researchers have used 1-methyl-1H-indazole-3-carboxylic acid as a starting material to synthesize a series of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazole derivatives. This synthesis involves converting the carboxylic acid into various amides followed by heterocyclization [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


